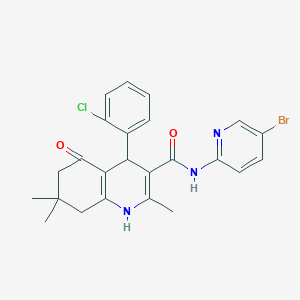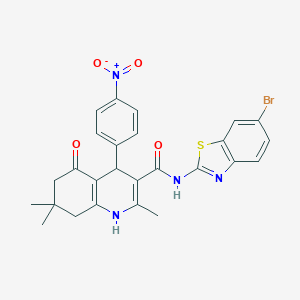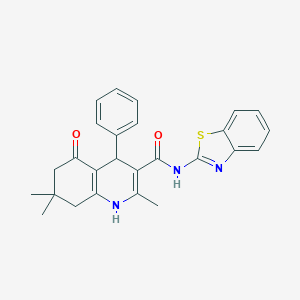
1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone, also known as PTZ-TOE, is a synthetic compound that has been widely used in scientific research. It belongs to the class of phenothiazine derivatives and is known for its unique chemical structure and properties.
Wirkmechanismus
1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone acts as a redox indicator due to its ability to undergo reversible oxidation and reduction reactions. It can be oxidized to form a cation radical and reduced to form an anion radical. The mechanism of action of 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone involves the transfer of electrons between the oxidized and reduced forms of the compound.
Biochemical and Physiological Effects:
1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone in lab experiments is its unique chemical structure and properties, which make it a versatile compound for various applications. However, one limitation is that 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone can be sensitive to light and air, which can affect its stability and purity.
Zukünftige Richtungen
There are several future directions for the use of 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone in scientific research. One direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the exploration of new applications for 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone, such as in the development of new fluorescent probes or photosensitizers for cancer treatment. Additionally, the potential use of 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone in the field of electrochemistry and redox reactions could be further explored.
Synthesemethoden
The synthesis of 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone involves the reaction of phenothiazine with p-tolylthioacetic acid followed by the oxidation of the resulting intermediate. The final product is obtained by recrystallization from a suitable solvent. The synthesis method has been optimized to ensure high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone has been used in various scientific research applications due to its unique chemical properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, 1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone has been used as a redox indicator in electrochemical studies.
Eigenschaften
Produktname |
1-Phenothiazin-10-yl-2-(p-tolylthio)ethanone |
|---|---|
Molekularformel |
C21H17NOS2 |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
2-(4-methylphenyl)sulfanyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H17NOS2/c1-15-10-12-16(13-11-15)24-14-21(23)22-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)22/h2-13H,14H2,1H3 |
InChI-Schlüssel |
OVKDKTRSYHUXNE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Kanonische SMILES |
CC1=CC=C(C=C1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















